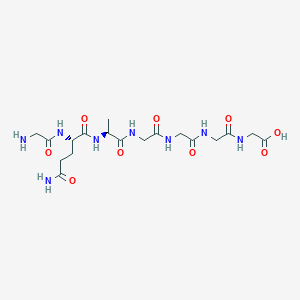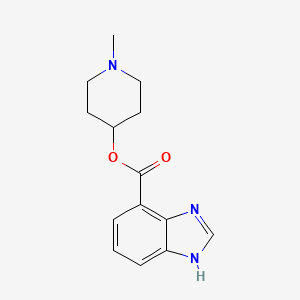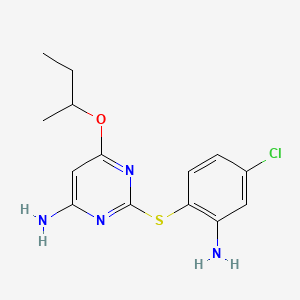![molecular formula C36H30O2 B14247472 [2,5-Bis(2,2-diphenylethenyl)-1,4-phenylene]dimethanol CAS No. 395059-22-0](/img/structure/B14247472.png)
[2,5-Bis(2,2-diphenylethenyl)-1,4-phenylene]dimethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2,5-Bis(2,2-diphenylethenyl)-1,4-phenylene]dimethanol is an organic compound characterized by its unique structure, which includes two diphenylethenyl groups attached to a phenylene ring with two methanol groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2,5-Bis(2,2-diphenylethenyl)-1,4-phenylene]dimethanol typically involves the reaction of 2,5-dibromo-1,4-phenylene with diphenylacetylene under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The resulting intermediate is then subjected to reduction using lithium aluminum hydride (LiAlH4) to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
[2,5-Bis(2,2-diphenylethenyl)-1,4-phenylene]dimethanol can undergo various chemical reactions, including:
Oxidation: The methanol groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced further to form different alcohol derivatives.
Substitution: The phenylene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Various alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the phenylene ring.
科学的研究の応用
[2,5-Bis(2,2-diphenylethenyl)-1,4-phenylene]dimethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Materials Science:
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a fluorescent probe for biological imaging.
作用機序
The mechanism of action of [2,5-Bis(2,2-diphenylethenyl)-1,4-phenylene]dimethanol is largely dependent on its interaction with other molecules. In materials science, its electronic properties are influenced by the conjugation of the diphenylethenyl groups with the phenylene ring. In biological systems, the compound’s fluorescence can be utilized for imaging purposes, where it interacts with cellular components to provide visual data.
類似化合物との比較
Similar Compounds
[2,5-Bis(2,2-diphenylethenyl)-1,4-phenylene]diamine: Similar structure but with amine groups instead of methanol groups.
[2,5-Bis(2,2-diphenylethenyl)-1,4-phenylene]dicarboxylic acid: Contains carboxylic acid groups instead of methanol groups.
Uniqueness
[2,5-Bis(2,2-diphenylethenyl)-1,4-phenylene]dimethanol is unique due to its specific functional groups, which confer distinct chemical reactivity and physical properties. Its methanol groups allow for further chemical modifications, making it a versatile compound for various applications.
特性
CAS番号 |
395059-22-0 |
|---|---|
分子式 |
C36H30O2 |
分子量 |
494.6 g/mol |
IUPAC名 |
[2,5-bis(2,2-diphenylethenyl)-4-(hydroxymethyl)phenyl]methanol |
InChI |
InChI=1S/C36H30O2/c37-25-33-22-32(24-36(29-17-9-3-10-18-29)30-19-11-4-12-20-30)34(26-38)21-31(33)23-35(27-13-5-1-6-14-27)28-15-7-2-8-16-28/h1-24,37-38H,25-26H2 |
InChIキー |
NXDWDFHWJYDISU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=CC2=CC(=C(C=C2CO)C=C(C3=CC=CC=C3)C4=CC=CC=C4)CO)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(dimethylamino)-N-[5-(hydroxyamino)-5-oxopentyl]benzamide](/img/structure/B14247412.png)
![4-{3-[(4-Fluorophenyl)sulfanyl]phenyl}oxane-4-carboxamide](/img/structure/B14247421.png)
![2,2'-[(E)-Diazenediyl]bis[N-(1-hydroxybutan-2-yl)-2-methylpropanamide]](/img/structure/B14247427.png)
![9-(2-Iodoethyl)-2,4-di(pyrrolidin-1-yl)-9H-pyrimido[4,5-b]indole](/img/structure/B14247429.png)
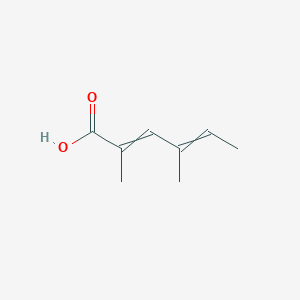
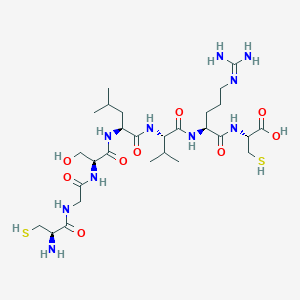
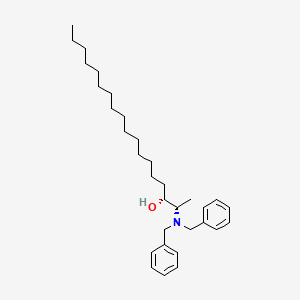
![N'-{(1s,2r)-1-(3,5-Difluorobenzyl)-2-Hydroxy-3-[(3-Iodobenzyl)amino]propyl}-5-Methyl-N,N-Dipropylisophthalamide](/img/structure/B14247454.png)
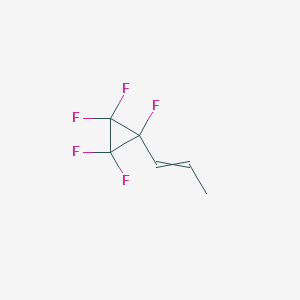
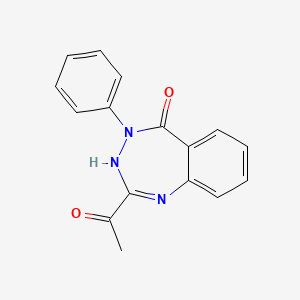
![2-[(tert-Butylamino)methyl]-1,1,1,3,3,3-hexafluoropropan-2-ol](/img/structure/B14247464.png)
